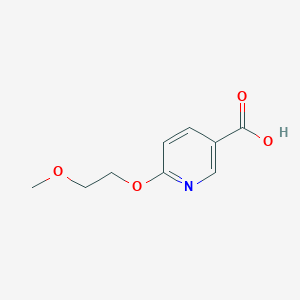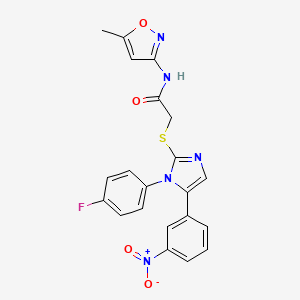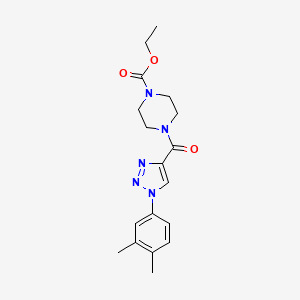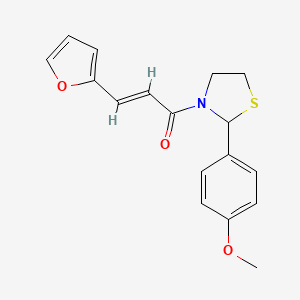![molecular formula C12H13NO8 B2362099 Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate CAS No. 83785-12-0](/img/structure/B2362099.png)
Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is a chemical compound with the molecular formula C12H13NO8. It is known for its unique structure, which includes a nitro group and two ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate typically involves the reaction of 2-nitro-1,4-phenylenediol with dimethyl oxalate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, and appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,2’-[(2-amino-1,4-phenylene)bis(oxy)]diacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetic acid.
Scientific Research Applications
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates. These interactions can affect various biochemical pathways, making the compound useful in research .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-[(2-bromo-1,4-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(2,5-dimethyl-1,4-phenylene)bis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly valuable in redox chemistry and related applications .
Properties
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c1-18-11(14)6-20-8-3-4-10(9(5-8)13(16)17)21-7-12(15)19-2/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSRMFSVFZGLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)
![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)

![3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2362023.png)

![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)



![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/new.no-structure.jpg)


![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)
